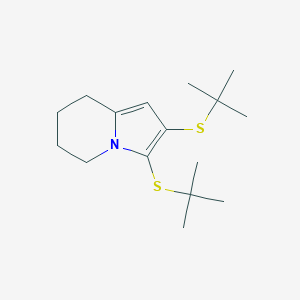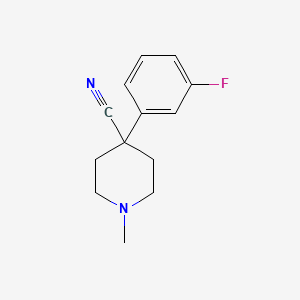
N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenylpyrimidinyl groups attached to an oxalamide core, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide typically involves the reaction of 2-phenylpyrimidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with an amine to form the final oxalamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenylpyrimidinyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. In biological systems, it may interact with receptors or enzymes, altering their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide: Similar in structure but with methyl groups instead of phenylpyrimidinyl groups.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Contains hydroxy and dimethylphenyl groups, offering different chemical properties.
Uniqueness
N1,N1-Bis(2-phenylpyrimidin-5-yl)oxalamide stands out due to its phenylpyrimidinyl groups, which provide unique electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and exploring its potential in various scientific applications.
Propriétés
Formule moléculaire |
C22H16N6O2 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N',N'-bis(2-phenylpyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C22H16N6O2/c23-19(29)22(30)28(17-11-24-20(25-12-17)15-7-3-1-4-8-15)18-13-26-21(27-14-18)16-9-5-2-6-10-16/h1-14H,(H2,23,29) |
Clé InChI |
RSXXMCRNIKRREK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=N2)N(C3=CN=C(N=C3)C4=CC=CC=C4)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)
![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)







![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)


